2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
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Overview
Description
2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a complex organic compound featuring a boron-containing dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its structure includes a phenyl ring substituted with a methyl group and a dioxaborolane moiety, making it a versatile intermediate in various chemical processes.
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It is known that similar compounds are often used in reactions such as the diels-alder reaction with styrene and trans-β-nitrostyrene . These reactions typically involve the formation of significant carbon-carbon bonds .
Biochemical Pathways
It is known that similar compounds are often involved in significant carbon-carbon bond-forming reactions .
Pharmacokinetics
The compound has a predicted density of 108±01 g/cm3, a melting point of 77-81°C (lit), a boiling point of 3556±250 °C (Predicted), and a flash point of 1943°C . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds are often used in organic synthesis, which can result in the formation of various complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, it should be kept away from oxygen, fire sources, and strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol typically involves the following steps:
Borylation of Aryl Halides: The initial step often involves the borylation of an aryl halide using bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronate ester intermediate.
Hydrolysis and Functionalization: The boronate ester is then hydrolyzed and further functionalized to introduce the hydroxyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The boron moiety allows for substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ (Potassium carbonate) in an inert atmosphere.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Various alcohols.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is extensively used in cross-coupling reactions to form complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties. Its ability to form stable boron-containing compounds makes it valuable in drug design and development.
Industry
In the industrial sector, it is used in the production of polymers and materials with specific electronic properties. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials is particularly noteworthy.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborolane ring, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but without the phenyl and hydroxyl groups.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the hydroxyl group.
Uniqueness
2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is unique due to its combination of a boron-containing dioxaborolane ring and a hydroxyl group, which enhances its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11-8-9-12(14(2,3)18)10-13(11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWTZQFRNRPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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